![molecular formula C14H11F3N4O B040397 4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 115931-11-8](/img/structure/B40397.png)
4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
This compound is also known as PHTPP . It is used to block hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) .
Molecular Structure Analysis
The molecular formula of this compound is C14H11F3N4O . The structure includes a pyrazolo[1,5-a]pyrimidine core with a trifluoromethylphenyl group at the 7-position and a carboxamide group at the 3-position .Scientific Research Applications
Anticancer Activity
Pyrimidine derivatives, including 4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide , have shown promising results in anticancer research. Due to their structural resemblance to nucleotide bases in DNA and RNA, they can interfere with cancer cell proliferation. They have been used to develop novel anticancer agents that target multidrug resistance in cancer cells .
Estrogen Receptor Modulation
This compound has been identified as a selective estrogen receptor β (ERβ) full antagonist. It exhibits significant selectivity for ERβ over ERα, which is crucial since estrogen can have opposite effects on tumors expressing these receptors. ERα may enhance while ERβ may suppress tumor growth .
Anti-inflammatory Applications
Pyrimidine derivatives are known for their anti-inflammatory properties. They can be part of pharmacophores that contribute to the development of anti-inflammatory drugs. This is particularly relevant for conditions where inflammation plays a key role .
Analgesic Effects
The analgesic properties of pyrimidine derivatives make them candidates for pain relief medication development. Their structural diversity allows for the synthesis of compounds that can act on various biological targets to alleviate pain .
Antipyretic Uses
Pyrimidine compounds also exhibit antipyretic (fever-reducing) effects. They can be integrated into therapeutic regimens that aim to reduce fever, especially in infectious diseases where fever is a common symptom .
Chemical Properties and Synthesis
The chemical properties of 4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide make it a versatile compound for synthesis. Its structure allows for various substitutions and derivatizations, which can lead to the creation of numerous novel compounds with potential therapeutic applications .
properties
IUPAC Name |
7-[3-(trifluoromethyl)phenyl]-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O/c15-14(16,17)9-3-1-2-8(6-9)11-4-5-19-13-10(12(18)22)7-20-21(11)13/h1-4,6-7,19H,5H2,(H2,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFGNDBDCDFDSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(N2C(=C(C=N2)C(=O)N)N1)C3=CC(=CC=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420676 | |
Record name | 7-[3-(Trifluoromethyl)phenyl]-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
CAS RN |
115931-11-8 | |
Record name | 7-[3-(Trifluoromethyl)phenyl]-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.